molecular formula C32H30N2O4 B1673249 Hinnuliquinone CAS No. 78860-37-4

Hinnuliquinone

Cat. No.: B1673249
CAS No.: 78860-37-4
M. Wt: 506.6 g/mol
InChI Key: HJSNPRGJVAICCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hinnuliquinone is an anti-HIV Agent.

Scientific Research Applications

Antiviral Properties

HIV-1 Protease Inhibition
Hinnuliquinone has been identified as a potent inhibitor of HIV-1 protease, an essential enzyme for the replication of the HIV virus. Studies have demonstrated that this compound exhibits inhibitory activity against both wild-type and drug-resistant strains of HIV-1 protease, with inhibition constants (K(i)) of 0.97 µM and 1.25 µM respectively . The significance of its C2-symmetry is crucial for its binding efficacy and overall activity against the protease .

Mechanism of Action
Crystallographic analyses have provided insights into how this compound binds to the active site of HIV-1 protease. This binding disrupts the enzyme's function, preventing the maturation of viral proteins necessary for viral replication . Such mechanisms highlight the compound's potential as a lead candidate for developing new antiretroviral therapies, especially in light of increasing drug resistance observed in HIV treatment .

Case Studies and Research Findings

Several studies have explored the antiviral capabilities of this compound and related compounds derived from fungal sources. Below is a summary of key findings:

StudyFindingsReference
Inhibition of HIV-1 Protease This compound showed significant inhibition against wild-type and resistant strains with K(i) values indicating strong binding affinity.
Fungal Metabolites Screening Research indicates that metabolites from fungi like Chaetomium globosum can yield compounds with similar or enhanced activity against HIV-1 targets.
Structural Insights Crystallography revealed that the symmetrical structure of this compound is critical for its interaction with HIV-1 protease, suggesting avenues for structural modifications to improve efficacy.

Broader Implications in Medicinal Chemistry

The exploration of this compound extends beyond antiviral applications. Its unique structure positions it as a candidate for further pharmacological studies aimed at discovering novel therapeutic agents against various diseases.

Potential in Cancer Therapy
While primarily studied for its antiviral properties, the structural characteristics of this compound may also lend themselves to investigations into anticancer activities. Similar compounds have shown promise in inhibiting tumor growth across various cancer cell lines . Continued research may reveal additional therapeutic applications.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for structural characterization of Hinnuliquinone?

To determine the molecular structure of this compound, employ spectroscopic techniques such as nuclear magnetic resonance (NMR) for elucidating functional groups and stereochemistry, complemented by X-ray crystallography for absolute configuration verification. Ensure purity via high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Experimental protocols must adhere to reproducibility standards, including detailed synthesis steps and spectral data in the main manuscript, with extended characterization in supplementary materials .

Q. How can researchers optimize the synthesis of this compound in laboratory settings?

Synthesis optimization requires iterative experimental design, starting with literature-based protocols (e.g., catalytic conditions, solvent systems). Use response surface methodology (RSM) to evaluate variables like temperature, reaction time, and catalyst loading. Validate reproducibility through triplicate trials and cross-reference spectral data with established databases. Document deviations and failed attempts to inform future studies, adhering to journal guidelines for experimental transparency .

Advanced Research Questions

Q. How should contradictions in bioactivity data for this compound be analyzed?

Conflicting bioactivity results (e.g., varying IC50 values across studies) demand systematic scrutiny of variables:

  • Controlled conditions : Ensure consistency in cell lines, assay protocols, and compound purity (≥95% by HPLC).
  • Replication : Conduct independent trials with blinded analysis to minimize bias.
  • Statistical models : Apply ANOVA or mixed-effects models to quantify variability sources. Reference frameworks like the "principal contradiction" analysis to prioritize variables with the greatest mechanistic impact .

Q. What strategies are effective for integrating multi-omics data to study this compound’s mechanism of action?

Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatics pipelines (e.g., pathway enrichment via KEGG/GO). Validate hypotheses with CRISPR-Cas9 knockout models or chemical inhibitors. Address data heterogeneity by normalizing batch effects and applying machine learning (e.g., random forests) to identify key biomarkers. Systematic literature reviews are critical to contextualize findings within existing mechanistic frameworks .

Q. How can researchers design dose-response experiments to minimize confounding factors?

  • Dose range : Use logarithmic serial dilutions to capture EC50/IC50 accurately.
  • Controls : Include vehicle, positive (reference compound), and negative controls.
  • Statistical power : Calculate sample sizes a priori using tools like G*Power to ensure reliability. Document all parameters in the Methods section, aligning with NIH guidelines for preclinical reproducibility .

Q. Methodological Frameworks

Q. What criteria should guide the formulation of research questions on this compound’s therapeutic potential?

Apply the FINER framework:

  • Feasible : Align with available resources (e.g., synthetic access to this compound derivatives).
  • Novel : Address gaps in structure-activity relationship (SAR) studies or unexplored biological targets.
  • Ethical : Comply with institutional review boards for in vivo studies.
  • Relevant : Link to broader therapeutic areas (e.g., antimicrobial resistance, oncology). Use PICOT to structure hypotheses: Population (cell/animal models), Intervention (dose/route), Comparison (control groups), Outcome (e.g., apoptosis induction), Timeframe .

Q. How should conflicting spectral interpretations be resolved during peer review?

Provide raw data (e.g., NMR FIDs, crystallographic .cif files) in supplementary materials. Invite third-party validation via platforms like PubChem or independent labs. Explicitly address discrepancies in the Discussion section, citing potential artifacts (e.g., solvent peaks, polymorphism) and their implications for structural assignments .

Q. Data Reporting Standards

Q. What documentation is essential for replicating this compound-based assays?

  • Synthesis : Detailed step-by-step procedures, including purification methods and yield calculations.
  • Assays : Cell culture conditions (passage numbers, media formulations), instrument calibration data, and software parameters (e.g., FlowJo version for flow cytometry).
  • Statistics : Justification for tests used (e.g., t-test vs. Mann-Whitney U) and raw datasets in accessible formats (e.g., .csv). Follow Beilstein Journal guidelines for conciseness, with extended protocols in supplementary files .

Properties

CAS No.

78860-37-4

Molecular Formula

C32H30N2O4

Molecular Weight

506.6 g/mol

IUPAC Name

2,5-dihydroxy-3,6-bis[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C32H30N2O4/c1-7-31(3,4)29-21(17-13-9-11-15-19(17)33-29)23-25(35)27(37)24(28(38)26(23)36)22-18-14-10-12-16-20(18)34-30(22)32(5,6)8-2/h7-16,33-35,38H,1-2H2,3-6H3

InChI Key

HJSNPRGJVAICCM-UHFFFAOYSA-N

SMILES

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C3=C(C(=O)C(=C(C3=O)O)C4=C(NC5=CC=CC=C54)C(C)(C)C=C)O

Canonical SMILES

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C3=C(C(=O)C(=C(C3=O)O)C4=C(NC5=CC=CC=C54)C(C)(C)C=C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hinnuliquinone;  L-767827;  L 767827;  L767827; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.